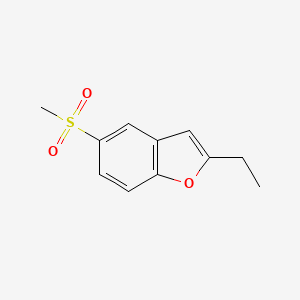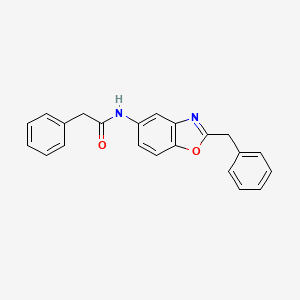
1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the Claisen–Schmidt condensation of 1-(6-methoxy-1-benzofuran-2-yl)ethanone with aromatic aldehydes in the presence of a base like NaOH .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yield methods such as proton quantum tunneling, which minimizes side reactions and enhances the yield of the desired product . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways or inhibiting specific enzymes involved in tumor growth . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to varied biological activities.
2-Benzofurancarboxaldehyde: Another benzofuran derivative with distinct chemical properties and applications.
Uniqueness
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone is unique due to its specific hydroxyl and methyl substituents, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Propriétés
Numéro CAS |
41598-31-6 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C11H10O3/c1-6-5-14-11-8(6)3-4-9(13)10(11)7(2)12/h3-5,13H,1-2H3 |
Clé InChI |
LDFAFOGEMOPKSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C1C=CC(=C2C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
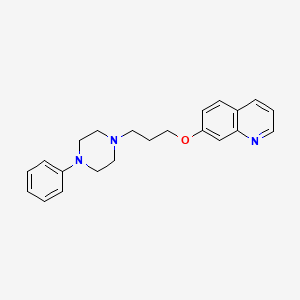



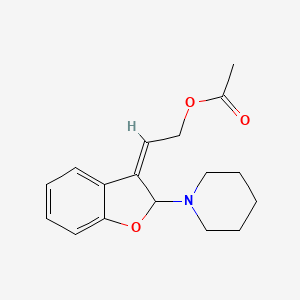
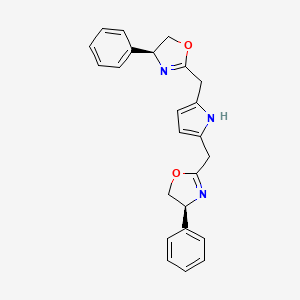
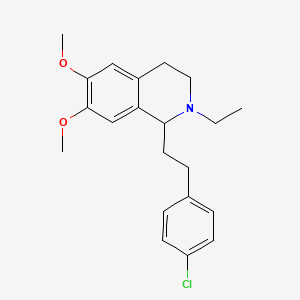
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
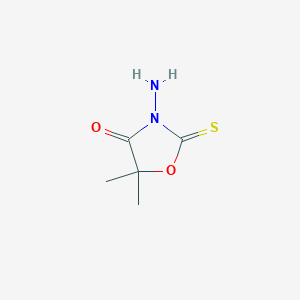
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
